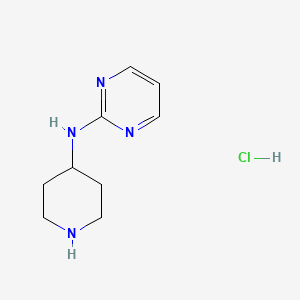

N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-piperidin-4-ylpyrimidin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQWLUWWMVCOIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=CC=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599444 |

Source

|

| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950649-10-2 |

Source

|

| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Potential Mechanisms of Action of N-(Piperidin-4-yl)pyrimidin-2-amine Hydrochloride

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride is a molecule of significant interest due to its structural motifs, which are present in a variety of biologically active compounds. While direct and extensive research on this specific hydrochloride salt is not widely available in public literature, its core structure, featuring a pyrimidine ring linked to a piperidine moiety, suggests two primary, plausible mechanisms of action based on extensive data from structurally analogous compounds. This guide will provide an in-depth exploration of these potential mechanisms: 1) modulation of serotonergic neurotransmission through interaction with 5-HT1A receptors, and 2) inhibition of protein kinases, a crucial class of enzymes in cellular signaling. This document is intended to serve as a foundational resource for researchers, offering a scientifically grounded framework for initiating investigations into the pharmacological profile of this compound.

Introduction: Deconstructing the N-(Piperidin-4-yl)pyrimidin-2-amine Scaffold

The chemical architecture of this compound is a composite of two key pharmacophores: the piperidine ring and the aminopyrimidine group. The piperidine ring is a common feature in many centrally active agents, contributing to their solubility, basicity, and ability to interact with specific receptor pockets. The aminopyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its role in forming hydrogen bonds with the hinge region of protein kinases, a critical interaction for inhibitory activity[1].

Given the dual nature of its constituent parts, this compound presents an intriguing case for pharmacological investigation. This guide will now delve into the two most probable mechanisms of action, drawing on established knowledge of compounds that share these structural features.

Potential Mechanism I: Modulation of the Serotonergic System via 5-HT1A Receptor Interaction

A significant body of evidence points to compounds with a piperidine or related azaspirodecanedione structure linked to an aromatic system as having high affinity for serotonin receptors, particularly the 5-HT1A subtype. The anxiolytic medications buspirone and tandospirone are prime examples[2][3][4][5].

The Role of the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating mood and anxiety[6]. These receptors are located both presynaptically, as autoreceptors on serotonergic neurons in the raphe nuclei, and postsynaptically in various brain regions, including the hippocampus and cortex[4]. Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonin neurons and reduced serotonin release, while activation of postsynaptic receptors mediates the physiological effects of serotonin in target neurons[2][7].

Postulated Interaction and Downstream Signaling

It is hypothesized that N-(Piperidin-4-yl)pyrimidin-2-amine could act as a partial agonist at 5-HT1A receptors[6][8]. As a partial agonist, it would bind to the receptor and elicit a response that is lower than that of the endogenous full agonist, serotonin[4][6]. This modulation can help to stabilize the serotonergic system[6].

The binding of a 5-HT1A agonist, such as the proposed action of N-(Piperidin-4-yl)pyrimidin-2-amine, to the receptor, which is coupled to Gi/o proteins, would likely initiate the following intracellular signaling cascade[4][9]:

-

Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit of the G-protein can directly interact with and open G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which results in an inhibitory effect on neuronal firing.

The following diagram illustrates this proposed signaling pathway:

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Proposed 5-HT1A Receptor-Mediated Signaling Pathway.Experimental Workflow for Validation

To investigate this potential mechanism, the following experimental workflow is proposed:

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor and a panel of other neurotransmitter receptors to assess selectivity.

-

[35S]GTPγS Binding Assays: To measure the functional activity of the compound at the 5-HT1A receptor and determine if it acts as an agonist, antagonist, or inverse agonist.

-

cAMP Assays: To quantify the effect of the compound on adenylyl cyclase activity in cells expressing the 5-HT1A receptor.

-

Electrophysiological Studies: To measure changes in neuronal firing rates in response to the compound, particularly in serotonergic neurons of the dorsal raphe nucleus.

The following diagram outlines this experimental approach:

Caption: Experimental Workflow for 5-HT1A Receptor Characterization.

Potential Mechanism II: Inhibition of Protein Kinases

The aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of protein kinase inhibitors[1][10]. Kinases play a pivotal role in cell signaling by catalyzing the phosphorylation of proteins, and their dysregulation is implicated in diseases such as cancer[1][11].

The Aminopyrimidine Core in Kinase Inhibition

The 2-aminopyrimidine structure is particularly adept at forming two or three hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine base of ATP, making these compounds effective ATP-competitive inhibitors[12][13].

Potential Kinase Targets and Cellular Consequences

Derivatives of N-(Piperidin-4-yl)pyrimidin-2-amine have been investigated as inhibitors of various kinases, including Polo-like kinase 4 (PLK4)[1], Protein Kinase B (Akt)[12][13], and Cyclin-Dependent Kinases (CDKs)[11]. Inhibition of these kinases can lead to a range of cellular outcomes:

-

PLK4 Inhibition: Can lead to defects in centriole duplication, mitotic catastrophe, and ultimately, cell death in cancer cells[1].

-

Akt Inhibition: Can block survival signals and induce apoptosis in cancer cells where the PI3K/Akt pathway is overactive[12][13].

-

CDK Inhibition: Can cause cell cycle arrest and prevent tumor cell proliferation[11].

The general mechanism of ATP-competitive kinase inhibition is depicted below:

Caption: General Mechanism of ATP-Competitive Kinase Inhibition.

Experimental Workflow for Validation

To assess the potential kinase inhibitory activity of this compound, a systematic approach is necessary:

-

Kinase Panel Screening: An initial broad screening against a large panel of kinases to identify potential targets.

-

IC50 Determination: For any identified "hits," determine the half-maximal inhibitory concentration (IC50) to quantify potency.

-

Mechanism of Inhibition Studies: Conduct kinetic assays to confirm if the inhibition is ATP-competitive.

-

Cell-Based Assays: Evaluate the compound's ability to inhibit the phosphorylation of downstream substrates of the target kinase in a cellular context.

-

Anti-proliferative Assays: Assess the compound's effect on the growth of cancer cell lines known to be dependent on the target kinase.

The following diagram outlines this experimental workflow:

Caption: Experimental Workflow for Kinase Inhibitor Characterization.

Summary and Future Directions

This compound is a compound with a chemical structure that suggests at least two compelling and distinct mechanisms of action: modulation of the 5-HT1A receptor and inhibition of protein kinases. The insights provided in this guide, based on the established pharmacology of structurally related molecules, offer a robust starting point for the empirical investigation of this compound.

Future research should focus on the experimental workflows outlined herein to definitively elucidate the primary mechanism of action, or to determine if the compound possesses a polypharmacological profile, interacting with multiple targets. Such studies will be crucial in determining the potential therapeutic applications of this compound.

References

-

Buspirone - Wikipedia. (URL: [Link])

-

Taylor, D. P., Eison, M. S., Riblet, L. A., & VanderMaelen, C. P. (1985). Buspirone: review of its pharmacology and current perspectives on its mechanism of action. The American journal of medicine, 79(5B), 1-9. (URL: [Link])

-

Huang, Y., & Liu, G. (2019). Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms. Oncotarget, 10(52), 5370. (URL: [Link])

-

Gammans, R. E., Mayol, R. F., & LaBudde, J. A. (1986). Buspirone: an update on a unique anxiolytic agent. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 6(2), 100-16. (URL: [Link])

-

Patsnap Synapse. (2024). What is the mechanism of Tandospirone Citrate? (URL: [Link])

-

GoodRx. (2023). How Does Buspirone Work? (URL: [Link])

-

Patsnap Synapse. (2024). What is the mechanism of Buspirone Hydrochloride? (URL: [Link])

-

Taylor & Francis Online. (n.d.). Tandospirone – Knowledge and References. (URL: [Link])

-

Neuropharmacology. (2025). Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics. Neuropharmacology, 265, 110267. (URL: [Link])

-

ACS Publications. (2019). Serotonin 5-HT1A Receptor Biased Agonists Display Differential Anxiolytic Activity in a Rat Social Interaction Model. ACS Chemical Neuroscience, 10(4), 1978-1987. (URL: [Link])

-

Patsnap Synapse. (2024). What are 5-HT1A receptor partial agonists and how do they work? (URL: [Link])

-

Patsnap Synapse. (2024). Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments. (URL: [Link])

-

Serotonin receptor agonist - Wikipedia. (URL: [Link])

-

Frontiers in Pharmacology. (2021). Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats. Frontiers in Pharmacology, 12, 690500. (URL: [Link])

-

Journal of Medicinal Chemistry. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2059-2073. (URL: [Link])

-

Autech Industry Co.,Limited. (n.d.). This compound. (URL: [Link])

-

PubChem. (n.d.). N-(Piperidin-4-ylmethyl)pyrimidin-2-amine. (URL: [Link])

-

RSC Publishing. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1134-1149. (URL: [Link])

-

Journal of Medicinal Chemistry. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. (URL: [Link])

-

PubChem. (n.d.). N-(4-{4-Amino-1-[1-(Tetrahydro-2h-Pyran-4-Yl)piperidin-4-Yl]-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide. (URL: [Link])

-

BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. BioMed Pharma Journal, 1(1). (URL: [Link])

-

European Journal of Medicinal Chemistry. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 96, 333-341. (URL: [Link])

-

Chongqing Chemdad Co., Ltd. (n.d.). piperidin-4-yl-pyrimidin-2-yl-aminehydrochloride. (URL: [Link])

-

Minoxidil - Wikipedia. (URL: [Link])

-

RSC Advances. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(28), 19335-19351. (URL: [Link])

-

Molecules. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(16), 4975. (URL: [Link])

-

MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6668. (URL: [Link])

-

Journal of Medicinal Chemistry. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944-2962. (URL: [Link])

Sources

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buspirone - Wikipedia [en.wikipedia.org]

- 3. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]

- 9. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(Piperidin-4-yl)pyrimidin-2-amine Hydrochloride: A Technical Guide for Kinase Inhibitor Research and Development

Abstract

This technical guide provides an in-depth exploration of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride, a heterocyclic compound featuring the well-established aminopyrimidine scaffold central to the design of numerous kinase inhibitors. While extensive public data on this specific hydrochloride salt is limited, this document synthesizes current knowledge on structurally related aminopyrimidine-piperidine derivatives to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the probable mechanism of action, potential kinase targets with a focus on Polo-Like Kinase 4 (PLK4), and provide detailed, field-proven protocols for the in vitro and cellular characterization of this compound and its analogues. This guide is structured to provide both foundational knowledge and actionable methodologies to empower the scientific community in its exploration of this promising chemical scaffold for therapeutic innovation.

Introduction: The Aminopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical nodes in cellular signaling pathways that regulate a myriad of processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2]

The 2-aminopyrimidine moiety has emerged as a "privileged scaffold" in medicinal chemistry. Its structure mimics the adenine ring of adenosine triphosphate (ATP), enabling it to competitively bind to the highly conserved ATP-binding pocket of many kinases.[2][3] This competitive inhibition effectively blocks the transfer of a phosphate group to downstream substrates, thereby interrupting aberrant signaling. Prominent examples of FDA-approved drugs built upon this scaffold, such as Imatinib, underscore its therapeutic significance.[1][2]

This compound (CAS Number: 950649-10-2) represents a foundational structure within this class.[4][5] It combines the ATP-mimetic aminopyrimidine core with a piperidine ring, a common feature in pharmaceuticals that can influence solubility, cell permeability, and provide a vector for further chemical modification.[6] While this specific molecule is commercially available, it is best viewed as a core structure or fragment for the development of more potent and selective kinase inhibitors.[4][5] This guide will, therefore, use data from more complex derivatives to illustrate the potential of this core structure and the methodologies required for its scientific evaluation.

Postulated Mechanism of Action and Target Profile

ATP-Competitive Inhibition

The primary mechanism of action for aminopyrimidine-based inhibitors is competitive binding to the ATP pocket of the target kinase.[3] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors and donors, forming key interactions with the "hinge" region of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain.[1] This interaction anchors the inhibitor in the active site, physically precluding ATP from binding and halting the phosphotransfer reaction.

Potential Kinase Targets: The Case for PLK4

While a comprehensive kinase panel screening for this compound is not publicly available, analysis of structurally related compounds strongly suggests that Polo-Like Kinase 4 (PLK4) is a high-priority potential target. PLK4 is a master regulator of centriole duplication, a critical process for maintaining genomic integrity during cell division.[7][8] Overexpression of PLK4 is observed in a variety of cancers, including breast, colorectal, and lung cancer, making it a compelling target for anticancer therapies.[7][9]

Recent studies have detailed the discovery of potent PLK4 inhibitors built upon the aminopyrimidine core.[7] These inhibitors demonstrate that modifications to the core structure, often at the piperidine moiety, can achieve high potency and selectivity. Therefore, this compound serves as an excellent starting point for a structure-activity relationship (SAR) campaign aimed at developing novel PLK4 inhibitors.

The diagram below illustrates a simplified signaling pathway involving PLK4 and highlights where an inhibitor would interrupt the cascade.

Figure 2: General experimental workflow for kinase inhibitor characterization.

Data Presentation and Interpretation

Quantitative data from inhibitor studies should be presented clearly to allow for straightforward interpretation and comparison.

Table 1: Representative IC₅₀ Data for Aminopyrimidine-Based PLK4 Inhibitors

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| Compound 3b | PLK4 | 0.0312 | [7] |

| Compound 8a | PLK4 | 0.5196 | [7] |

| Compound 8h | PLK4 | 0.0067 | [7] |

| Centrinone | PLK4 | 0.003 | [7] |

Note: The compounds listed are structurally related derivatives, not the specific topic compound. This data illustrates the potency that can be achieved from the aminopyrimidine scaffold.

Conclusion and Future Directions

This compound is a valuable chemical entity that embodies the core structural features of a promising class of kinase inhibitors. While this specific molecule likely possesses modest activity, its true potential lies in its utility as a foundational scaffold for medicinal chemistry efforts. The established success of related aminopyrimidine derivatives, particularly against cancer targets like PLK4, provides a strong rationale for its further investigation.

Future research should focus on a comprehensive characterization of the title compound, beginning with a broad-panel kinase screen to identify its primary targets and selectivity profile. Subsequently, a focused structure-activity relationship (SAR) study, using the protocols outlined in this guide, will be crucial for optimizing potency and developing drug-like properties. The synthesis and evaluation of derivatives with modifications to the piperidine ring and the pyrimidine core will be a critical step toward unlocking the full therapeutic potential of this promising scaffold.

References

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 6, 2026, from [Link]

-

Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. (n.d.). Frontiers. Retrieved January 6, 2026, from [Link]

-

Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. (n.d.). AACR Journals. Retrieved January 6, 2026, from [Link]

-

PLK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 6, 2026, from [Link]

-

KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved January 6, 2026, from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 6, 2026, from [Link]

-

In vitro kinase assay. (2023, September 23). protocols.io. Retrieved January 6, 2026, from [Link]

-

Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. (2025, August 9). ResearchGate. Retrieved January 6, 2026, from [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). YouTube. Retrieved January 6, 2026, from [Link]

-

Piperidine. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010, October 11). PubMed Central. Retrieved January 6, 2026, from [Link]

Sources

- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound [cymitquimica.com]

- 5. PIPERIDIN-4-YL-PYRIMIDIN-2-YL-AMINEHYDROCHLORIDE | 950649-10-2 [chemicalbook.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 9. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Aminopyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and a range of other therapeutic areas.[1][2] Its remarkable versatility stems from its ability to mimic the purine core of ATP and form critical hydrogen bond interactions with the hinge region of protein kinases.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminopyrimidine compounds, offering a framework for researchers, scientists, and drug development professionals to navigate the complexities of designing potent, selective, and effective drug candidates. We will explore the nuanced effects of substitutions at key positions on the pyrimidine ring, delve into strategies for overcoming clinical resistance, and provide detailed protocols for essential experimental workflows that form the bedrock of SAR-driven drug discovery.

The Aminopyrimidine Core: A Privileged Scaffold in Kinase Inhibition

The prevalence of the aminopyrimidine motif in FDA-approved drugs is a testament to its efficacy.[2] Its fundamental role lies in its capacity to act as a "hinge-binder," a critical interaction for ATP-competitive kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the exocyclic amino group, form a hydrogen bond donor-acceptor-donor pattern that anchors the inhibitor to the backbone of the kinase hinge region. This interaction is a foundational element of the binding affinity for a vast array of aminopyrimidine-based drugs.

The Kinase Hinge Interaction: The Cornerstone of Activity

Protein kinases, a family of over 500 enzymes in the human genome, share a conserved ATP-binding pocket. A flexible "hinge" region connects the N- and C-terminal lobes of the kinase domain and is crucial for the conformational changes required for catalysis. Aminopyrimidine inhibitors exploit this conserved feature by forming two or three hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. This high-affinity interaction effectively blocks the binding of ATP, thereby inhibiting the kinase's phosphotransferase activity.

Decoding the Structure-Activity Relationship: A Positional Analysis

The true power of the aminopyrimidine scaffold lies in the ability to modulate potency, selectivity, and pharmacokinetic properties through strategic substitutions at various positions on the pyrimidine ring. The following sections dissect the SAR at each key position, providing insights into rational drug design.

The C2 Position: Modulating Selectivity and Potency

The C2 position is frequently substituted with an amino group, often bearing an aryl or heteroaryl moiety. This substituent typically projects into a hydrophobic pocket of the ATP-binding site.

-

Anilino Substituents: The presence of a phenylamino (anilino) group at the C2 position is a common feature in many potent kinase inhibitors. Modifications to this phenyl ring can significantly impact activity. For instance, the introduction of amino functionalities in the meta- or para-positions of the aniline ring has been shown to increase inhibitory activity against cyclin-dependent kinases (CDKs) like CDK2 and CDK9.[4]

-

Heteroaromatic Groups: Replacing the phenyl ring with various heterocyclic systems can fine-tune the inhibitor's properties. For example, in the context of IKK2 inhibitors, different substituents on a piperidinyl aminopyrimidine core at this position can yield high inhibitory activity.[1]

The C4 Position: The Gateway to the Solvent-Exposed Region

The C4 position is often a key point of diversification for aminopyrimidine derivatives. Substituents at this position are typically directed towards the solvent-exposed region of the ATP-binding site, offering opportunities to enhance solubility and introduce vectors for further chemical modification without disrupting the core hinge-binding interactions.

-

Amino and Anilino Groups: Similar to the C2 position, an amino or anilino group at C4 can contribute to binding affinity. In the case of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, the C2-anilino moiety plays a crucial role in the SAR for CDK9 inhibition.[4]

-

Bulky Substituents: The introduction of larger, more complex groups at the C4 position is a common strategy to improve pharmacokinetic properties and can also contribute to selectivity.

The C5 Position: The Selectivity Filter

The C5 position of the aminopyrimidine ring is situated in close proximity to the "gatekeeper" residue of the kinase. This residue is a critical determinant of the size of the hydrophobic pocket adjacent to the hinge region and varies among different kinases. Consequently, substitutions at the C5 position can have a profound impact on inhibitor selectivity.

-

Small, Hydrophobic Groups: The introduction of small hydrophobic groups, such as a chlorine atom, can lead to steric interactions with the gatekeeper residue, thereby influencing selectivity.[5]

-

Targeting the Back Pocket: Larger substituents at the C5 position can be designed to extend into a hydrophobic "back pocket" accessible in kinases with smaller gatekeeper residues (e.g., glycine, alanine, or threonine). This strategy is often employed to enhance both potency and selectivity.

-

Halogen Bonding: Halogen atoms at the C5 position can engage in halogen bonding interactions with the gatekeeper residue, further enhancing binding affinity and selectivity.[5]

| Compound | C5-Substitution | Target Kinase | IC50 (nM) | Key SAR Insight |

| Analog A | -H | JNK3 | >1000 | Unsubstituted pyrimidine shows weak activity. |

| Analog B | -Cl | JNK3 | 53 | A 5-chloro substituent significantly improves potency, likely through interaction with the Met146 gatekeeper residue.[5] |

| Analog C | -Br | CDK2 | - | A bromine residue at the C5 position points towards the gatekeeper residue, influencing selectivity.[6] |

| Analog D | -CN | CDK9 | 1-6 | A C5-carbonitrile group in 4-thiazol-2-anilinopyrimidines leads to potent CDK9 inhibition.[4] |

| Analog E | -OH | CDK9 | >230-fold loss | Replacing the C5-carbonitrile with a hydroxyl group dramatically reduces CDK9 inhibitory activity.[4] |

The C6 Position: Influencing Conformation and Cellular Activity

Substituents at the C6 position can influence the overall conformation of the inhibitor and provide another avenue for introducing solubilizing groups. In a series of 4-anilinopyrimido[5,4-d]pyrimidines, bulky, weakly basic side chains linked to the 6-position generally retained potency against the epidermal growth factor receptor (EGFR).[7] This is consistent with a binding model where the C6-position is located in a region of the ATP-binding pocket with considerable bulk tolerance.[7]

Overcoming Resistance: An SAR-Driven Approach

A significant challenge in cancer therapy is the emergence of drug resistance, often through mutations in the target kinase. A prime example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation inhibitors. Medicinal chemists have successfully employed SAR strategies to design next-generation inhibitors that are effective against these resistant mutants.

-

Covalent Inhibition: One strategy involves the introduction of a reactive group (e.g., an acrylamide) that forms a covalent bond with a non-catalytic cysteine residue near the ATP-binding pocket. This approach can overcome resistance by providing a strong, irreversible interaction that is less sensitive to mutations that affect ATP-competitive binding.

-

Macrocyclization: Another innovative approach is the use of macrocycles to create pre-organized conformations that can bind to mutant kinases with high affinity. This has been explored in the development of fourth-generation reversible EGFR inhibitors to overcome resistance mediated by the C797S mutation.[8]

Experimental Workflows: The Foundation of SAR Studies

A robust SAR campaign relies on a suite of well-defined experimental assays to quantify the effects of structural modifications on biological activity. The following sections provide detailed protocols for key assays in the kinase inhibitor discovery workflow.

Biochemical Potency: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1][9] It is a widely used method for determining the IC50 values of kinase inhibitors in a high-throughput format.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 5 µL of a solution containing the kinase, substrate, and any necessary cofactors in the appropriate kinase reaction buffer.

-

Add the aminopyrimidine compound at various concentrations (typically in a serial dilution). Include a no-inhibitor control and a no-enzyme control.

-

Initiate the kinase reaction by adding ATP to a final concentration relevant for the specific kinase (often at or near the Km value). The final reaction volume is typically 10 µL.

-

Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[8]

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

-

Incubate at room temperature for 30-60 minutes.[8]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Activity: The MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[3][10] It is a crucial assay for determining the efficacy of anticancer compounds in a cellular context.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the aminopyrimidine compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

-

Mix thoroughly by gentle shaking or pipetting.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

-

Subtract the background absorbance (from the no-cell control) and plot the absorbance against the compound concentration. Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

A General Synthetic Route: Synthesis of 2,4-Disubstituted Aminopyrimidines

The synthesis of a library of aminopyrimidine analogs is fundamental to any SAR study. A common and versatile approach involves the sequential nucleophilic aromatic substitution of a dihalopyrimidine precursor.

-

Starting Material: 2,4-Dichloropyrimidine is a readily available and versatile starting material.

-

First Nucleophilic Substitution (C4-position):

-

Dissolve 2,4-dichloropyrimidine in a suitable solvent such as isopropanol or acetonitrile.

-

Add an amine (R1-NH2) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Heat the reaction mixture (e.g., at 80°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The substitution preferentially occurs at the more reactive C4 position.

-

-

Second Nucleophilic Substitution (C2-position):

-

To the intermediate from the previous step, add a second amine (R2-NH2).

-

The reaction may require more forcing conditions (e.g., higher temperature or microwave irradiation) to achieve substitution at the less reactive C2 position.

-

-

Purification:

-

Upon completion of the reaction, the desired 2,4-disubstituted aminopyrimidine product is purified using standard techniques such as column chromatography or recrystallization.

-

Visualizing the Science: Diagrams and Workflows

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target for many aminopyrimidine inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[6][12][13][14]

Caption: EGFR Signaling Cascade and Point of Inhibition.

Experimental Workflow for SAR-Driven Kinase Inhibitor Discovery

The process of discovering and optimizing a kinase inhibitor is an iterative cycle of design, synthesis, and testing.

Caption: Iterative Workflow for Kinase Inhibitor Discovery.

Conclusion

The aminopyrimidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics, particularly in the realm of kinase inhibition. A deep understanding of the structure-activity relationships at each position of the pyrimidine ring is paramount for the successful development of potent, selective, and safe drug candidates. By integrating rational design, robust synthetic chemistry, and a comprehensive suite of biochemical and cellular assays, researchers can effectively navigate the complex landscape of drug discovery and unlock the full potential of this privileged scaffold. The iterative process of design, synthesis, and testing, guided by the principles outlined in this guide, will undoubtedly continue to yield novel aminopyrimidine-based medicines for the treatment of cancer and other debilitating diseases.

References

-

PharmGKB. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

- Liu, Y., et al. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6299-6303.

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

- Johnston, S. R. (2005). Targeting Downstream Effectors of Epidermal Growth Factor receptor/HER2 in Breast Cancer With Either Farnesyltransferase Inhibitors or mTOR Antagonists. Clinical Cancer Research, 11(13), 4694-4699.

- Sigismund, S., et al. (2018). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 10(11), 442.

-

ResearchGate. (n.d.). EGFR signaling pathways and downstream effects. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

- Wee, P., & Wang, Z. (2017).

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859.

-

ResearchGate. (n.d.). Kinase inhibitor screening workflow. Retrieved from [Link]

- van den Heuvel, D. M., et al. (2018). Drug Discovery Maps, a Machine Learning Model That Visualizes and Predicts Kinome–Inhibitor Interaction Landscapes. ACS Central Science, 4(11), 1487-1496.

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

- Kumar, A., et al. (2018). Design and synthesis of novel 2,4-disubstituted aminopyrimidines: reversible non-covalent T790M EGFR inhibitors. Journal of Receptor and Signal Transduction Research, 38(5-6), 393-412.

- Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(9), 1349-1361.

-

ResearchGate. (n.d.). Structure-activity relationship for C-5 analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). Flow chart of proposed system approach to investigate the kinase.... Retrieved from [Link]

- Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(19), 6438.

- Rosowsky, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67.

-

ResearchGate. (n.d.). The pyrimidine B-ring C5 substitution SAR. Retrieved from [Link]

- Bundy, G. L., et al. (1998). Synthesis of Novel 2,4-Diaminopyrrolo[2,3-d]pyrimidines with Antioxidant, Neuroprotective, and Antiasthma Activity. Journal of Medicinal Chemistry, 41(10), 1729-1737.

- Frontiers Media S.A. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 909184.

- Youssif, S., et al. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Medicinal Chemistry, 13(10), 1235-1250.

- Youssif, S., et al. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Medicinal Chemistry, 13(10), 1235-1250.

- Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(30), 15087-15090.

Sources

- 1. promega.com [promega.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content.protocols.io [content.protocols.io]

- 6. Targeting downstream effectors of epidermal growth factor receptor/HER2 in breast cancer with either farnesyltransferase inhibitors or mTOR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. ClinPGx [clinpgx.org]

- 13. mdpi.com [mdpi.com]

- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride

Foreword: Charting the Unexplored Potential of a Novel Scaffold

N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride emerges from a rich chemical lineage, combining a piperidine ring with a pyrimidin-2-amine core. This structural amalgamation is not arbitrary; it is a deliberate fusion of moieties that have independently demonstrated significant biological activities.[1][2] The pyrimidine ring is a cornerstone of numerous kinase inhibitors, while the piperidine scaffold is prevalent in a wide array of CNS-active and receptor-modulating agents.[1][3] The hydrochloride salt form of the compound enhances its solubility in aqueous media, a crucial property for in vitro testing. This guide, therefore, is constructed not as a retrospective of established data, but as a prospective roadmap for the comprehensive in vitro characterization of this promising, yet largely uncharacterized, molecule. We will proceed with a logical, tiered approach, beginning with broad phenotypic assessments and progressively narrowing our focus to specific molecular targets. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice.

Part 1: Foundational Assessment - Cytotoxicity and Cellular Viability

Before delving into specific mechanistic studies, it is paramount to establish the compound's general effect on cell health. This initial screening provides a therapeutic window and informs the concentration ranges for subsequent, more targeted assays. We will employ colorimetric assays that measure metabolic activity as a surrogate for cell viability.[4][5]

The Principle of Tetrazolium Salt Reduction Assays

Assays like the MTT and XTT are predicated on the ability of metabolically active cells to reduce tetrazolium salts into colored formazan products.[6][7] This conversion is primarily mediated by NAD(P)H-dependent cellular oxidoreductase enzymes.[7] The quantity of the formazan product is directly proportional to the number of viable cells.[8] While both assays are robust, the XTT assay offers the advantage of producing a water-soluble formazan, thus eliminating a solubilization step required in the MTT assay and streamlining the protocol.[4][6]

Experimental Workflow: Cytotoxicity Screening

A logical workflow for assessing the cytotoxicity of this compound is depicted below.

Caption: Workflow for cytotoxicity assessment using the XTT assay.

Detailed Protocol: XTT-Based Cell Viability Assay

-

Cell Seeding : Plate a panel of representative cell lines (e.g., a cancer cell line like HeLa, and a non-cancerous line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Cell Treatment : Treat the cells with the serially diluted compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for a predetermined period, typically 24, 48, or 72 hours.

-

XTT Reagent Preparation : Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[6]

-

Reagent Addition and Incubation : Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C in a CO₂ incubator.[6]

-

Data Acquisition : Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader.[6]

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

| Parameter | Description | Example Value |

| Cell Lines | Cancer (e.g., HeLa) and non-cancer (e.g., HEK293) | - |

| Seeding Density | Cells per well in a 96-well plate | 5,000 - 10,000 |

| Compound Conc. | Range of concentrations tested | 1 nM - 100 µM |

| Incubation Time | Duration of compound exposure | 24, 48, 72 hours |

| XTT Incubation | Duration of incubation with XTT reagent | 2 - 4 hours |

| Readout | Absorbance wavelength | 450-500 nm |

| Primary Endpoint | Half-maximal inhibitory concentration | IC50 |

Part 2: Mechanistic Elucidation - Target Class Identification

The aminopyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[2][9] Therefore, a primary hypothesis is that this compound may function as a kinase inhibitor. A broad kinase panel screening is the most efficient first step to identify potential targets within this large enzyme family.

Rationale for Kinase Inhibition Assays

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.[10][11] In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate (peptide or protein) by a specific kinase.[10] Inhibition of this process by a compound is quantified, typically by determining an IC50 value.[10] A variety of assay formats are available, including radiometric and fluorescence-based methods.[12][13]

Experimental Workflow: Broad Kinase Panel Screening

The following diagram illustrates a typical workflow for screening our compound against a large panel of kinases.

Caption: Workflow for a high-throughput kinase panel screen.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

Once "hits" are identified from the primary screen, dose-response curves are generated to determine the IC50 for each specific kinase. The ADP-Glo™ assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced.[12]

-

Kinase Reaction Setup : In a multiwell plate, set up the kinase reaction containing the purified recombinant kinase, its specific peptide substrate, and varying concentrations of this compound.

-

Initiation of Reaction : Initiate the reaction by adding ATP at a concentration close to its Km value for the specific kinase to ensure competitive inhibitors are fairly evaluated.[10] Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Termination and ADP Detection : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation : Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Acquisition : Measure the luminescence using a plate reader.

-

Data Analysis : Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.

| Parameter | Description | Rationale |

| Kinase Source | Purified recombinant enzyme | Ensures specificity of the interaction. |

| Substrate | Specific peptide or protein | Required for the kinase reaction. |

| ATP Concentration | At or near the Km for each kinase | Provides a standardized condition for comparing inhibitor potencies.[10] |

| Assay Format | Luminescence-based (ADP-Glo™) | High sensitivity and suitable for HTS.[12] |

| Primary Endpoint | Half-maximal inhibitory concentration | IC50 |

Part 3: Target Validation - Receptor Binding Assays

The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels.[3] Therefore, it is prudent to investigate whether this compound interacts with other major target classes beyond kinases. Radioligand binding assays are a gold-standard method for quantifying the affinity of a compound for a specific receptor.[14][15]

The Principle of Competitive Radioligand Binding

These assays measure the ability of an unlabeled test compound (the "competitor," in our case, this compound) to displace a radioactively labeled ligand ("radioligand") from its receptor.[16][17] The amount of radioactivity bound to the receptor preparation (typically cell membranes) is measured, and a decrease in bound radioactivity in the presence of the test compound indicates competition for the same binding site.[18]

Experimental Workflow: Radioligand Binding Assay

The process for determining the binding affinity of our compound to a specific receptor is outlined below.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Binding Assay

-

Reaction Setup : In a 96-well plate, combine a fixed concentration of a suitable radioligand (at or below its Kd), the receptor-containing membrane preparation, and serially diluted this compound in a binding buffer.

-

Control Wells : Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Incubation : Incubate the plate for a sufficient time to allow the binding to reach equilibrium.

-

Separation : Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).[17]

-

Washing : Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification : Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.

-

Data Analysis : Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the percentage of inhibition of specific binding at each concentration of the test compound. Plot a dose-response curve to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Forward Look

This guide provides a structured, multi-tiered framework for the initial in vitro characterization of this compound. By systematically assessing its cytotoxicity, screening against a broad class of likely targets, and validating any observed interactions, researchers can build a robust pharmacological profile for this novel compound. The data generated from these assays—IC50 values from cytotoxicity and kinase assays, and Ki values from binding assays—will be critical in making informed decisions about the future trajectory of its development, whether that involves lead optimization, further mechanistic studies, or exploration in cell-based and in vivo models. The key to unlocking the therapeutic potential of any new chemical entity lies in a rigorous and logically staged evaluation, as outlined herein.

References

-

MTT assay. Wikipedia. Available at: [Link].

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link].

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link].

-

Radioligand binding methods: practical guide and tips. American Physiological Society Journals. Available at: [Link].

-

SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available at: [Link].

-

Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. Available at: [Link].

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Available at: [Link].

-

Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link].

-

Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. Available at: [Link].

-

This compound. Autech. Available at: [Link].

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH. Available at: [Link].

-

N-Phenylpiperidin-4-amine dihydrochloride | C11H18Cl2N2. PubChem. Available at: [Link].

-

CAS N/A | 6-Chloro-N-(piperidin-4-ylmethyl)pyrimidin-4-amine hydrochloride. Alchem Pharmtech. Available at: [Link].

-

piperidin-4-yl-pyrimidin-2-yl-aminehydrochloride. Chongqing Chemdad Co. ,Ltd. Available at: [Link].

-

This compound. 楚肽生物科技. Available at: [Link].

-

Minoxidil. Wikipedia. Available at: [Link].

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. Available at: [Link].

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available at: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. MTT assay - Wikipedia [en.wikipedia.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. researchgate.net [researchgate.net]

- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Receptor-Ligand Binding Assays [labome.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Target Identification and Validation of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride

Abstract

N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride is a small molecule featuring a 2-aminopyrimidine scaffold, a recognized "privileged structure" in drug discovery due to its ability to interact with a multitude of biological targets through hydrogen bonding.[1] Derivatives of this core are known to exhibit potent inhibitory effects on crucial cellular regulators, including Polo-like kinase 4 (PLK4), a target in oncology.[1][2] The piperidine moiety further offers a versatile anchor for derivatization to enhance potency and selectivity. However, the specific biological targets of this compound itself are not well-defined in public literature. This guide provides a comprehensive, field-proven strategy for the de-novo identification and rigorous validation of its molecular targets, tailored for researchers and drug development professionals. We will move beyond a simple listing of techniques, focusing instead on building a logical, self-validating experimental cascade designed to deliver high-confidence target identification and validation.

Strategic Framework: A Multi-Pronged Approach to Target Deconvolution

The journey from a bioactive compound to a validated drug candidate hinges on unequivocally identifying its molecular target(s). A single experimental method is rarely sufficient. Instead, we advocate for an integrated, multi-pronged strategy that combines direct biochemical approaches with in-cell physiological validation. This ensures that the identified target is not only a biochemical binder but also functionally relevant in a cellular context.

Our approach is structured in two primary phases:

-

Phase 1: Unbiased Target Identification. The goal here is to cast a wide net to capture all potential binding partners of the compound. We will employ both affinity-based and label-free methods to mitigate the risk of methodological bias.

-

Phase 2: Rigorous Target Validation. Once a list of putative targets is generated, this phase is dedicated to confirming which of these candidates are responsible for the compound's biological effects. This involves demonstrating direct target engagement in cells and phenocopying the compound's effect through genetic modulation of the target.

Below is a logical workflow illustrating this strategic framework:

Caption: High-level workflow for target identification and validation.

Phase 1: Unbiased Target Identification Methodologies

The initial challenge is to identify proteins that physically interact with this compound. We will utilize three complementary techniques to generate a robust list of candidate targets.

Affinity Chromatography: Fishing for Binding Partners

This classic biochemical technique remains a cornerstone of target identification.[3] It involves immobilizing the small molecule to a solid support to "fish" for its binding partners from a cell lysate.[4]

Causality Behind Experimental Choices: The success of this method hinges on the design of the affinity probe. A linker must be attached to a position on the molecule that is not critical for its biological activity. For N-(Piperidin-4-yl)pyrimidin-2-amine, the secondary amine on the piperidine ring is a logical point for linker attachment, as it allows the key aminopyrimidine warhead to remain accessible for target binding.

Protocol: Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of N-(Piperidin-4-yl)pyrimidin-2-amine with a linker (e.g., polyethylene glycol) terminating in a biotin tag or a reactive group for covalent attachment to agarose beads.

-

Matrix Preparation: Covalently couple the synthesized probe to N-hydroxysuccinimide (NHS)-activated agarose beads.

-

Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

-

Incubation: Incubate the affinity matrix with the cell lysate to allow for target binding. A crucial control is to also incubate lysate with beads that have not been coupled to the compound (mock beads) and with beads in the presence of an excess of the free, non-immobilized compound (competition control).

-

Washing: Extensively wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins. This can be done by competition with a high concentration of free this compound or by using a denaturing buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the main experiment but absent or significantly reduced in the control lanes. Identify these proteins using mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

CETSA is a powerful label-free method that assesses target engagement in intact cells or cell lysates.[5][6] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[7][8]

Causality Behind Experimental Choices: CETSA provides a significant advantage over purely biochemical methods as it confirms that the compound can access and bind to its target within the complex environment of a cell.[5][7] This helps to eliminate artifacts that may arise from in-vitro binding assays.

Protocol: Isothermal Dose-Response (ITDR) CETSA

-

Cell Culture: Culture the selected cell line to ~80% confluency.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period. Include a vehicle control (e.g., DMSO).

-

Heating: Heat the intact cells or cell lysates to a specific temperature that is known to cause partial denaturation of the protein of interest (this temperature is determined during assay development).

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Detection: Quantify the amount of soluble target protein remaining in the supernatant using Western blotting or other antibody-based detection methods.

-

Data Analysis: Plot the amount of soluble protein against the compound concentration. A sigmoidal curve indicates dose-dependent stabilization of the target protein by the compound.

Kinome Profiling: A Focused Screen for a Probable Target Class

Given that the aminopyrimidine scaffold is a common feature in kinase inhibitors, a focused screen against a panel of kinases is a logical and efficient approach.[2] Kinome profiling services offer activity-based screening of a compound against hundreds of kinases.[9][10][11][12]

Causality Behind Experimental Choices: This approach leverages existing knowledge about the compound's chemical class to quickly narrow down the list of potential targets. It provides quantitative data on both on-target potency and off-target selectivity across the kinome.

Protocol: Kinome Profiling

-

Compound Submission: Submit this compound to a commercial kinome profiling service. Typically, a single high concentration (e.g., 1 or 10 µM) is used for initial screening.

-

Assay Performance: The service will perform in vitro kinase activity assays (e.g., using ADP-Glo™ or similar technologies) in the presence of the compound.

-

Data Analysis: The output will be a percentage of inhibition for each kinase in the panel. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 80%).

-

Follow-up: For the most promising hits, determine the IC50 values by performing dose-response assays.

| Target Identification Method | Principle | Advantages | Limitations |

| Affinity Chromatography | Immobilized compound captures binding partners from lysate.[13] | Identifies direct physical interactors; can discover novel targets. | Requires chemical modification of the compound; risk of false positives from non-specific binding.[3] |

| CETSA | Ligand binding increases the thermal stability of the target protein in cells.[6][14] | Measures target engagement in a physiological context; label-free.[5] | Requires a specific antibody for each target; not suitable for initial discovery without prior knowledge. |

| Kinome Profiling | Measures compound activity against a large panel of kinases.[10] | High-throughput; provides selectivity data; leverages known pharmacology of the scaffold.[9] | Limited to kinases; may miss non-kinase targets. |

Phase 2: Rigorous Target Validation

Identifying a protein that binds to a compound is only the first step. Validation is the critical process of proving that the interaction with this specific target is responsible for the compound's observed biological effect.[15][16][17]

Biophysical Confirmation of Direct Binding: Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, is a biophysical technique used to confirm the direct binding of a ligand to a purified protein.[18][19] Similar to CETSA, it measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.[20]

Causality Behind Experimental Choices: This experiment serves as an orthogonal validation of the binding interaction identified in the initial screens. Using a purified protein eliminates the confounding factors of the cellular environment and provides a quantitative measure of binding affinity.

Caption: Principle of Differential Scanning Fluorimetry (DSF).

Protocol: Differential Scanning Fluorimetry (DSF)

-

Protein Expression and Purification: Obtain or produce a highly purified sample of the putative target protein.

-

Assay Setup: In a 96- or 384-well plate, mix the purified protein, a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange), and a range of concentrations of this compound.

-

Thermal Denaturation: Use a real-time PCR instrument to slowly increase the temperature of the plate and monitor the fluorescence at each step.

-

Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. Calculate the change in Tm (ΔTm) in the presence of the compound. A significant positive ΔTm indicates direct binding and stabilization.

Genetic Validation: Linking Target to Phenotype with CRISPR and siRNA

Genetic methods are the gold standard for target validation.[21] By reducing or eliminating the expression of the target protein, we can determine if this reproduces the phenotype observed with compound treatment. Both CRISPR-Cas9 for gene knockout and siRNA for transient knockdown are powerful tools for this purpose.[22][23][][25][26]

Causality Behind Experimental Choices: If reducing the amount of the target protein leads to the same cellular effect as treating the cells with the compound, this provides strong evidence that the compound's activity is mediated through that target. Furthermore, if knocking out the target gene renders the cells insensitive to the compound, this is compelling evidence of on-target action.

Protocol: siRNA-mediated Knockdown for Target Validation

-

siRNA Transfection: Transfect the chosen cell line with siRNA duplexes specifically targeting the mRNA of the putative target protein. Include a non-targeting (scrambled) siRNA as a negative control.[27]

-

Phenotypic Assay: Treat the remaining siRNA-transfected cells and control cells with this compound.

-

Analysis: Compare the phenotypic response (e.g., cell viability, signaling pathway modulation) in the target-knockdown cells versus the control cells. A blunted response to the compound in the knockdown cells validates the target.[30]

| Validation Method | Principle | Key Question Answered |

| DSF | Measures ligand-induced stabilization of a purified protein.[18] | Does the compound bind directly to the purified target protein? |

| CRISPR/siRNA | Genetic removal/reduction of the target protein.[31] | Is the target protein necessary for the compound's biological effect? |

Conclusion: A Self-Validating Path to High-Confidence Targets

The identification and validation of a small molecule's target is a complex but critical phase in drug discovery.[32][33][34] By eschewing a single-method approach and instead embracing a logical, multi-faceted strategy, researchers can build a compelling and self-validating case for a compound's mechanism of action. The framework presented here, combining unbiased biochemical and cellular screening with rigorous biophysical and genetic validation, provides a robust pathway for deconvoluting the targets of novel compounds like this compound. This comprehensive approach not only increases the probability of success in preclinical development but also lays a solid scientific foundation for future clinical translation.[17]

References

-

Barrangou, R., & Doudna, J. A. (2016). The impact of CRISPR-Cas9 on target identification and validation. Nature Biotechnology, 34(9), 936-941. [Link]

-

Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

-

UCL. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]

-

Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 699. [Link]

-

Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. Revvity, Inc. [Link]

-

Fiveable. (n.d.). Target identification and validation. Fiveable Medicinal Chemistry. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Charles River Laboratories. [Link]

-

Wyatt, P. G., Gilbert, I. H., Read, K. D., & Fairlamb, A. H. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Molecules, 16(5), 4235-4250. [Link]

-

Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Angewandte Chemie International Edition, 51(40), 9894-9918. [Link]

-

Orman, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(8), 2156-2165. [Link]

-

Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. [Link]

-

Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(21), e4534. [Link]

-

Sygnature Discovery. (n.d.). Fluorescent Thermal Shift Assays (FTSA). Sygnature Discovery. [Link]

-

Aragen Life Sciences. (n.d.). Target Identification and Validation. Aragen Life Sciences. [Link]

-

Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. Lab Manager. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

-

ResearchGate. (2019). siRNAs in drug discovery: Target validation and beyond. Request PDF. [Link]

-

Conduct Science. (2019). Affinity Chromatography Protocol. Conduct Science. [Link]

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]

-

CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis. [Link]

-

Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. Bio-Rad. [Link]

-

AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. AXXAM. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

-

Van Vleet, T. R., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 629, 25-50. [Link]

-

Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Reaction Biology. [Link]

-